
Itraconazole Impurity 24
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Itraconazole Impurity 24 is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes a hydroxyphenyl group, a piperazine ring, and a triazole moiety. It is known for its potential therapeutic properties and has been the subject of various scientific studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Itraconazole Impurity 24 typically involves multiple steps. One common method starts with the preparation of 4-hydroxyphenylpiperazine, which is then reacted with a suitable phenyl derivative to form the intermediate compound. This intermediate is further reacted with a triazole derivative under specific conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as ethanol or methanol and may require catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and advanced purification techniques to ensure the purity of the final product. Safety measures are also implemented to handle the chemicals and reactions involved in the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Itraconazole Impurity 24 can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles such as alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include quinone derivatives from oxidation, dihydrotriazole derivatives from reduction, and various substituted piperazine derivatives from substitution reactions .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of Itraconazole Impurity 24 involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes, such as tyrosinase, by binding to their active sites. This inhibition can lead to a decrease in the production of melanin, making it a potential candidate for treating hyperpigmentation disorders . Additionally, the compound may interact with various receptors and signaling pathways in the body, contributing to its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Itraconazole Impurity 24 can be compared with other similar compounds, such as:
4-(4-Hydroxyphenyl)piperazine: Shares the hydroxyphenyl and piperazine moieties but lacks the triazole ring.
1-Propyl-1H-1,2,4-triazole: Contains the triazole ring but lacks the hydroxyphenyl and piperazine groups.
4-(4-(4-Hydroxyphenyl)piperazin-1-yl)arylmethanone: Similar structure but with different substituents on the aryl group.
Eigenschaften
CAS-Nummer |
79538-91-3 |
|---|---|
Molekularformel |
C21H25N5O2 |
Molekulargewicht |
379.5 g/mol |
IUPAC-Name |
4-[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]-2-propyl-1,2,4-triazol-3-one |
InChI |
InChI=1S/C21H25N5O2/c1-2-11-26-21(28)25(16-22-26)19-5-3-17(4-6-19)23-12-14-24(15-13-23)18-7-9-20(27)10-8-18/h3-10,16,27H,2,11-15H2,1H3 |
InChI-Schlüssel |
OOBTYNJLRSEHAT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
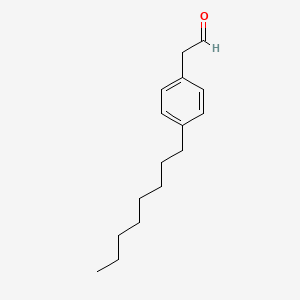
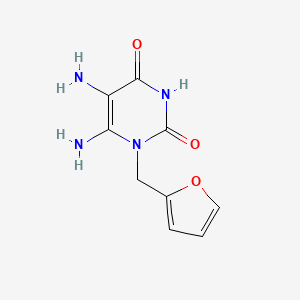
![1h-Pyrrolo[2,3-c]pyridine-2-carboxylic acid,5-fluoro-1-[(3-fluorophenyl)methyl]-,ethyl ester](/img/structure/B8467143.png)


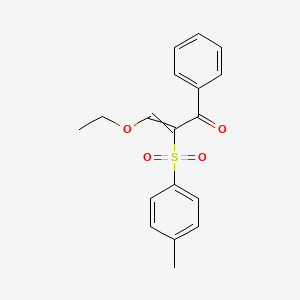
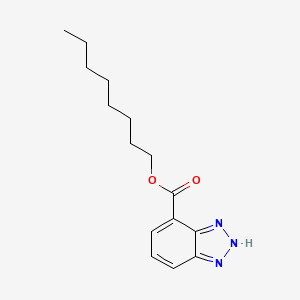
![9-chlorosulfonyl-5,6-dihydro-5-oxo-11H-indeno[1,2-c] Isoquinoline](/img/structure/B8467178.png)
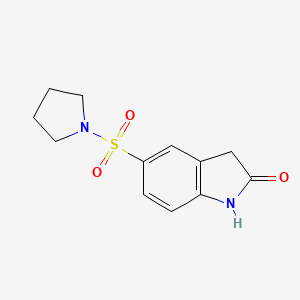
![7,8-Dihydrocyclopenta[g]indole-2,3(1H,6H)-dione](/img/structure/B8467192.png)
![L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl-](/img/structure/B8467199.png)
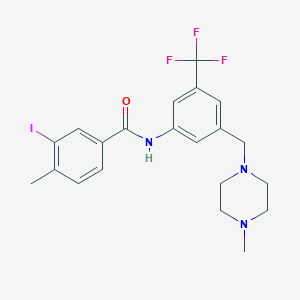
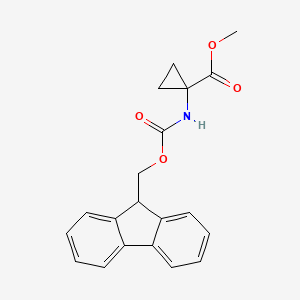
![5-Methyl-4-oxo-1,4-dihydrothieno[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B8467233.png)
